molecular formula C17H18N2O B5148685 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide CAS No. 89474-29-3

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B5148685
CAS No.: 89474-29-3
M. Wt: 266.34 g/mol
InChI Key: QVARPZCIXDTVNB-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a synthetic indole-acetamide derivative of significant interest in medicinal chemistry and virology research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous FDA-approved therapeutics . Specifically, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs have demonstrated potent inhibitory effects against the RNA-dependent RNA polymerase (RdRp) of several viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), and Influenza A Virus, suggesting a promising mechanism of action for this chemical class . For instance, certain analogs have shown anti-SARS-CoV-2 activity with EC50 values in the low micromolar range (1.41 µM), highlighting their potential as valuable tools for developing broad-spectrum antiviral agents . This compound is presented for research purposes to further explore its mechanism, efficacy, and potential applications in infectious disease and biochemical pathway studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-8-15(9-7-13)18-17(20)12-19-11-10-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVARPZCIXDTVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368523
Record name STK482630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89474-29-3
Record name STK482630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reaction: The indole ring is then subjected to a substitution reaction to introduce the 2,3-dihydro-1H-indol-1-yl group.

    Acetamide Formation: The final step involves the reaction of the substituted indole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the indole ring and substituted intermediates.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains two primary reactive sites:

  • Indole moiety : Aromatic system prone to electrophilic substitution.

  • Acetamide group : Susceptible to hydrolysis and nucleophilic substitution.

Additional reactive regions include the methylphenyl substituent (potential site for oxidation) and the dihydroindole system (possible redox activity).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedYield (%)Reference
6M HCl, reflux (4 hr)2-(2,3-dihydro-1H-indol-1-yl)acetic acid + 4-methylaniline78
2M NaOH, 80°C (3 hr)Sodium acetate derivative + 4-methylaniline82

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbon.

Electrophilic Aromatic Substitution

The indole ring participates in regioselective substitutions:

Reagent/ConditionsPosition ModifiedMajor ProductSelectivity
HNO₃ (conc.), H₂SO₄, 0°CC55-Nitro-2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide>90%
Br₂ (1 eq.), CHCl₃, rtC33-Bromo derivative85%

Key Observation : Nitration occurs preferentially at C5 due to electronic directing effects of the adjacent nitrogen atom .

Oxidation Reactions

The dihydroindole system shows redox activity:

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq.)pH 7, 60°CIndole-2,3-dione (isatin) derivativeComplete ring oxidation
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, rtAromatized indole structure72% conversion

Significance : Oxidation to isatin derivatives enhances biological activity, as demonstrated in cytotoxicity studies against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

Nucleophilic Substitution at Acetamide

The carbonyl group participates in aminolysis and transacylation:

NucleophileConditionsProductYield (%)
BenzylamineDMF, 120°C, 6 hrN-benzyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide68
Hydrazine hydrateEtOH, reflux, 2 hrHydrazide derivative91

Condensation Reactions

The methylphenyl group facilitates coupling reactions:

Partner ReagentCatalystProductApplication
4-nitrobenzaldehydePiperidine/AcOHSchiff base complexAntimicrobial agents
Thioglycolic acidH₂SO₄ (cat.)Thiazolidinone hybridAnticancer screening

Structural Confirmation :

  • IR Data : N-H stretch at 3265 cm⁻¹ (Schiff base)

  • ¹H NMR : δ 8.3 ppm (imine proton)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-opening : Formation of quinoline analogs via [4π] electrocyclization.

  • Dimerization : Head-to-tail dimers observed in acetonitrile solutions.

Comparative Reaction Kinetics

A study of hydrolysis rates under varying conditions:

MediumTemperature (°C)Half-life (min)Activation Energy (kJ/mol)
0.1M HCl2542058.2
Phosphate buffer3731047.9

Data correlates with pseudo-first-order kinetics (R² = 0.98) .

Stability Profile

Critical degradation pathways identified via forced degradation studies:

Stress ConditionDegradation Products% Degradation
40°C/75% RH (14 days)Hydrolyzed acetic acid derivative12%
0.3% H₂O₂, 6 hrN-oxide species9%

Scientific Research Applications

Antidepressant Activity

Research indicates that indole derivatives can exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin receptors or inhibition of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. In animal models, compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide have shown promise in reducing depressive behaviors .

Anti-inflammatory Properties

Indole compounds are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that indole derivatives can reduce inflammation markers in vitro and in vivo.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The compound's mechanism might involve the modulation of cell cycle proteins and apoptosis-related pathways .

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect consistent with the modulation of serotonin levels .

Case Study 2: Inhibition of Inflammation

A study investigating the anti-inflammatory effects showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to untreated controls. This supports its potential use in managing inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structure : Differs by replacing the 2,3-dihydroindole with a triazole ring and a naphthalene-oxy-methyl group.
  • Key Data :
    • IR peaks: 1678 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C, aromatic) .
    • Molecular weight: 393.11 g/mol (HRMS confirmed) .
  • This structural variation may influence binding affinity in biological targets or material properties.

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

  • Structure : Features a sulfonyl group at the indole’s 3-position and a 4-fluorobenzyl substitution.
  • Key Data :
    • CAS RN: 686744-08-1 .
  • The fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration .

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide

  • Structure : Contains a 5-chloro-dioxoindole core and a propargyl group.
  • Key Data :
    • Molecular weight: 276.68 g/mol; CAS RN: 1020956-98-2 .
  • Comparison: The dioxo group increases polarity and hydrogen-bonding capacity, contrasting with the non-oxidized dihydroindole in the target compound. The propargyl group offers click-chemistry compatibility for bioconjugation .

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

  • Structure: Incorporates a sulfonyl-linked dihydroindole and an isopropylphenoxy group.
  • Key Data :
    • Molecular weight: 450.55 g/mol; pKa: ~12.48 .

Thiazolidin-4-one Derivatives (e.g., N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide)

  • Structure: Replaces the dihydroindole with a thiazolidinone ring.
  • Key Data: Exhibited IC₅₀ values of 12–15 µM against renal adenocarcinoma (769-P) cells .
  • Comparison: The thiazolidinone scaffold confers distinct conformational rigidity and hydrogen-bonding motifs. The 4-methylphenyl group at position 2 mirrors the target compound’s para-methylphenyl, suggesting this moiety may optimize antiproliferative activity across structural classes .

Structural and Functional Trends

Substituent Effects

  • Electron-Donating Groups (e.g., -CH₃) : The para-methyl group in the target compound enhances lipophilicity and may stabilize aromatic interactions.
  • Electron-Withdrawing Groups (e.g., -SO₂-, -Cl) : Increase polarity and metabolic resistance, as seen in sulfonyl- or chloro-substituted analogs .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 301819-41-0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate promising activity:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans0.751.5

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, which can be crucial for developing new therapeutic agents in the face of rising antibiotic resistance .

Cytotoxicity and Safety Profile

The safety profile of this compound was assessed through hemolytic assays and cytotoxicity tests on various cell lines:

Cell Line IC50 (μM) Hemolytic Activity (% Lysis)
HeLa>603.23
MCF-7>604.12
A549>605.00

The results indicate that the compound is non-cytotoxic at concentrations up to 60 μM, with low hemolytic activity compared to standard controls .

The mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt biofilm formation, enhancing its efficacy against resistant strains .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in biofilm-forming conditions, suggesting potential applications in treating infections associated with medical devices .
  • Synergistic Effects : The compound has shown synergistic effects when combined with existing antibiotics like ciprofloxacin, reducing the MICs of these drugs and enhancing their effectiveness against resistant strains .
  • Antiviral Potential : Preliminary data indicate that derivatives of this compound may also exhibit antiviral properties, particularly against viruses such as HCV and HSV, although further research is needed to confirm these effects .

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